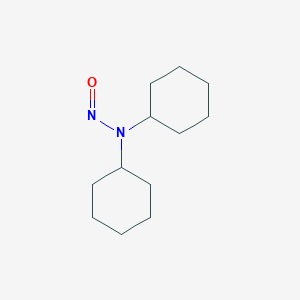

N-Nitrosodicyclohexylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dicyclohexylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMNKXLBEMEABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073128 | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

947-92-2 | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Nitrosodicyclohexylamine

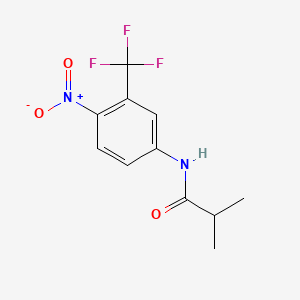

Disclaimer: This document is intended for informational purposes for an audience of researchers, scientists, and drug development professionals. N-Nitrosamines are a class of compounds that are often potent carcinogens. All experimental work should be conducted in a controlled laboratory setting with appropriate engineering controls, personal protective equipment (PPE), and adherence to all institutional and governmental safety protocols.

Introduction

N-Nitrosodicyclohexylamine (NDCHA) is an N-nitroso derivative of the secondary amine, dicyclohexylamine[1]. As part of the broader class of N-nitrosamines, it is a subject of interest in toxicology and analytical chemistry, often studied as a potential genotoxic impurity in various products[2][3]. Its formation can occur unintentionally when dicyclohexylamine (B1670486) or its derivatives are exposed to nitrosating agents[4]. For instance, dicyclohexylamine nitrite (B80452), used as a corrosion inhibitor, can generate NDCHA at elevated temperatures[4]. This guide provides a detailed overview of the primary synthesis pathway for NDCHA, experimental protocols, and relevant chemical data.

The principal method for synthesizing this compound involves the nitrosation of dicyclohexylamine[4][5]. This reaction is typically achieved by using nitrous acid (HNO₂), which is highly unstable and therefore generated in situ by reacting an alkali metal nitrite, such as sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl)[4][6][7].

Reaction Mechanism and Pathway

The synthesis of NDCHA from dicyclohexylamine is a classic example of N-nitrosation of a secondary amine. The reaction proceeds in two main stages:

-

Generation of the Nitrosating Agent: In an acidic aqueous solution, sodium nitrite is protonated by a strong acid to form nitrous acid (HNO₂)[6][8]. The nitrous acid is further protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺)[9].

-

Nucleophilic Attack: The secondary amine, dicyclohexylamine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic nitrosonium ion[4][9]. This is followed by deprotonation to yield the stable N-nitrosamine product, this compound[9].

The overall reaction is as follows: (C₆H₁₁)₂NH + NaNO₂ + HCl → (C₆H₁₁)₂N-N=O + NaCl + H₂O

Experimental Protocol

The following protocol is adapted from established laboratory procedures for the synthesis of this compound[10].

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Dicyclohexylamine | 181.32 | 36.2 g | 0.20 |

| Sodium Nitrite (NaNO₂) | 69.00 | 20.7 g | 0.30 |

| Concentrated HCl | 36.46 | 18 mL | - |

| Deionized Water | 18.02 | 360 mL (total) | - |

| Diethyl Ether | 74.12 | As required | - |

| Anhydrous Sodium Sulfate | 142.04 | As required | - |

Equipment

-

Three-neck round-bottom flask (1 L)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Procedure

The workflow for the synthesis and purification is outlined below.

Step-by-Step Method:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, add 36.2 g of dicyclohexylamine, 18 mL of concentrated hydrochloric acid, and 300 mL of deionized water[10]. Stir the mixture at room temperature to form the dicyclohexylamine hydrochloride salt.

-

Addition of Nitrite: Prepare a solution of 20.7 g of sodium nitrite in 60 mL of deionized water. Add this solution slowly dropwise to the stirred amine mixture at room temperature using a dropping funnel[10].

-

Reaction: After the addition is complete, heat the mixture to 95°C and maintain this temperature for 7 hours to ensure the reaction goes to completion[10].

-

Workup and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Repeat the extraction two more times to maximize recovery.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate[10]. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Product Isolation: The remaining oily residue should crystallize upon standing to yield the final product, this compound[10]. Further purification can be achieved by recrystallization or thin-layer chromatography if necessary[2].

Data Presentation

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 947-92-2 | [1][11][12] |

| Molecular Formula | C₁₂H₂₂N₂O | [11][12] |

| Molecular Weight | 210.32 g/mol | [11] |

| IUPAC Name | N-cyclohexyl-N-nitrosocyclohexanamine | [1] |

| Appearance | Off-White to Pale Yellow Solid | [11][12] |

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using various analytical techniques. Purity of over 97% has been reported following synthesis and purification by thin-layer chromatography[2].

| Technique | Purpose |

| Gas Chromatography / Mass Spectrometry (GC/MS) | Confirms identity and purity by providing mass-to-charge ratio and retention time[2]. |

| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Confirms the chemical structure of the compound[2]. |

| High-Performance Liquid Chromatography (HPLC) | Used for purity assessment and quantification[1]. |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identifies functional groups present in the molecule[1]. |

Mass Spectrometry Data (Electron Ionization): The top 5 mass spectral peaks for NDCHA are summarized below.

| m/z | Relative Intensity |

| 83 | 999 |

| 55 | 794 |

| 41 | 435 |

| 129 | 165 |

| 98 | 147 |

| Source: NIST Mass Spectrometry Data Center[11] |

References

- 1. veeprho.com [veeprho.com]

- 2. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS No- 947-92-2 | NA [chemicea.com]

- 4. Buy this compound | 947-92-2 [smolecule.com]

- 5. Formation of nitrosamines in non-ionic and anionic emulsions in the presence and absence of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. organic chemistry - Why is nitrous acid prepared in situ? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. US5861533A - Process for nitrosation of C-H-acidic compounds - Google Patents [patents.google.com]

- 9. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

- 11. This compound | C12H22N2O | CID 13697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

N-Nitrosodicyclohexylamine: A Technical Guide to its Cellular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosodicyclohexylamine (NDCHA) is a nitrosamine (B1359907) compound that has demonstrated genotoxic and anti-androgenic properties in cellular models. This technical guide provides a comprehensive overview of the current understanding of NDCHA's mechanism of action at the cellular level. It details the established genotoxic effects, including DNA damage and chromosomal aberrations, and outlines the experimental protocols used to assess these endpoints. Furthermore, this guide explores the anti-androgenic activity of NDCHA, identifying its role as a competitive antagonist of the androgen receptor. While the precise metabolic activation pathways and the specific DNA adducts formed by NDCHA have yet to be fully elucidated, this document synthesizes the available data and provides context based on the well-established mechanisms of structurally related nitrosamines. This guide is intended to be a valuable resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Introduction

N-Nitrosamines are a class of chemical compounds of significant interest due to the carcinogenic potential of many of its members. This compound (NDCHA) is a symmetrical nitrosamine with two cyclohexyl groups attached to the nitrogen atom of the nitroso group. Its presence in certain industrial settings and consumer products has prompted investigations into its biological effects. This guide focuses on the cellular and molecular mechanisms underlying the toxicological profile of NDCHA, with a particular emphasis on its genotoxicity and endocrine-disrupting activities.

Genotoxicity of this compound

The genotoxicity of NDCHA has been evaluated in several in vitro systems, demonstrating its potential to induce DNA damage and chromosomal alterations. Like most nitrosamines, NDCHA is believed to be a pro-mutagen, requiring metabolic activation to exert its genotoxic effects.

Evidence of Genotoxicity

Studies have shown that NDCHA is genotoxic in various cell types:

-

V79 Chinese Hamster Cells: NDCHA induces a dose-dependent increase in DNA lesions, as detected by the Single Cell Gel Assay (Comet Assay), at concentrations ranging from 5 µM to 100 µM. It also causes a significant, dose-dependent induction of Sister Chromatid Exchanges (SCEs) in the same concentration range.

-

Human Lymphocytes: In isolated human lymphocytes, NDCHA has been shown to induce micronuclei in a dose-dependent manner at concentrations between 71.4 µM and 476.2 µM, indicating its clastogenic and/or aneugenic potential in human cells.

-

Ames Test: The mutagenic potential of NDCHA in the Ames test, which uses various strains of Salmonella typhimurium, has yielded largely negative results, even with the inclusion of different S9 metabolic activation fractions. A notable exception was the induction of microcolonies at high concentrations in the TA104 strain with a specific S9 fraction, suggesting a weak or specific mutagenic effect under certain conditions.

Quantitative Genotoxicity Data

The following table summarizes the key quantitative findings from in vitro genotoxicity studies on NDCHA.

| Assay | Cell Type | Concentration Range | Observed Effect |

| Single Cell Gel Assay (Comet Assay) | V79 Chinese Hamster Cells | 5 µM - 100 µM | Dose-dependent induction of DNA lesions. |

| Sister Chromatid Exchange (SCE) Assay | V79 Chinese Hamster Cells | 5 µM - 100 µM | Dose-dependent induction of sister chromatid exchanges. |

| In Vitro Micronucleus Assay | Isolated Human Lymphocytes | 15 - 100 µg/mL (71.4 - 476.2 µM) | Significant increase in micronuclei formation at non-toxic concentrations. |

| Ames Test | S. typhimurium TA98, TA100, TA1535 | Up to 250 µ g/plate | Negative. |

| Ames Test | S. typhimurium TA104 | > 250 µ g/plate | Induction of microcolonies with Aroclor-1254 induced S9 at pH 6.5. |

Proposed Mechanism of Genotoxic Action

The genotoxicity of nitrosamines is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes. This process leads to the formation of unstable, reactive electrophilic intermediates that can form covalent adducts with DNA, ultimately leading to mutations and chromosomal damage if not repaired.

Metabolic Activation Pathway (Hypothesized)

While the specific CYP isozymes responsible for the metabolic activation of NDCHA have not been definitively identified, the general pathway for nitrosamines is well-established. Due to the bulky cyclohexyl groups, it is hypothesized that CYPs other than CYP2E1 (which typically metabolizes small nitrosamines) are involved. Potential candidates include members of the CYP2A, CYP2B, and CYP3A families, which are known to metabolize nitrosamines with larger alkyl substituents.

The proposed metabolic activation of NDCHA is initiated by α-hydroxylation of one of the cyclohexyl rings. This is followed by spontaneous decomposition to form a reactive diazonium ion and cyclohexanone. The cyclohexyl diazonium ion is a potent alkylating agent that can react with nucleophilic sites on DNA bases.

DNA Adduct Formation (Hypothesized)

Direct experimental evidence identifying the specific DNA adducts formed by NDCHA is currently lacking. However, based on the mechanism of action of other alkylnitrosamines, it is predicted that the reactive cyclohexyl diazonium ion will alkylate DNA at various nucleophilic sites. The most mutagenic of these are likely to be O-alkylated bases, such as O⁶-cyclohexylguanine, which can lead to mispairing during DNA replication and result in G:C to A:T transition mutations. Other potential adducts include N7-cyclohexylguanine and N3-cyclohexyladenine.

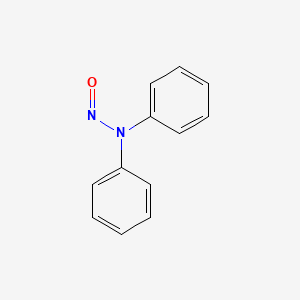

Anti-Androgenic Activity

In addition to its genotoxic properties, NDCHA has been shown to exhibit anti-androgenic activity.

Mechanism of Anti-Androgenic Action

NDCHA acts as a competitive antagonist of the androgen receptor (AR).[1] It inhibits the activity of dihydrotestosterone (B1667394) (DHT) in a dose-dependent manner.[1] The mechanism involves the following key steps:

-

Competitive Binding: NDCHA competes with androgens, such as DHT, for binding to the ligand-binding domain of the AR.[1]

-

Reduced AR Protein Levels: Treatment with NDCHA leads to a decrease in the cellular levels of the AR protein.[1]

-

Down-regulation of Androgen-Responsive Genes: By preventing the binding of androgens and reducing AR levels, NDCHA down-regulates the transcription of androgen-responsive genes, such as prostate-specific antigen (PSA).[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Single Cell Gel Electrophoresis (Comet Assay)

This assay detects DNA single- and double-strand breaks, as well as alkali-labile sites.

-

Cell Preparation: A suspension of single cells (e.g., V79 cells) is prepared.

-

Embedding in Agarose (B213101): The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: The slides are subjected to electrophoresis at a low voltage in the alkaline buffer. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Sister Chromatid Exchange (SCE) Assay

This assay detects reciprocal exchanges of DNA between sister chromatids, which can be induced by DNA-damaging agents.

-

Cell Culture with BrdU: Cells (e.g., V79) are cultured for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the culture to arrest cells in metaphase.

-

Harvesting and Hypotonic Treatment: Cells are harvested and treated with a hypotonic solution to swell the cells and disperse the chromosomes.

-

Fixation: Cells are fixed with a mixture of methanol (B129727) and acetic acid.

-

Slide Preparation: The fixed cell suspension is dropped onto clean, cold microscope slides and air-dried.

-

Differential Staining: The slides are treated with a fluorescent dye (e.g., Hoechst 33258) and then exposed to UV light. This is followed by incubation in a salt solution and staining with Giemsa. This procedure results in differential staining of the sister chromatids, with the unifilarly BrdU-substituted chromatid staining darkly and the bifilarly substituted chromatid staining lightly.

-

Microscopic Analysis: The metaphase spreads are examined under a microscope, and the number of SCEs per chromosome or per cell is scored.

In Vitro Micronucleus Assay in Human Lymphocytes

This assay detects small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

-

Lymphocyte Culture: Whole blood or isolated lymphocytes are cultured in a suitable medium containing a mitogen (e.g., phytohemagglutinin) to stimulate cell division.

-

Treatment with NDCHA: The test compound is added to the cultures at various concentrations, with and without an exogenous metabolic activation system (S9 mix).

-

Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

-

Harvesting and Slide Preparation: Cells are harvested, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.

-

Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells under a microscope.

Conclusion and Future Directions

This compound is a genotoxic and anti-androgenic compound. Its genotoxicity is likely mediated through metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-reactive species. Its anti-androgenic effects are a result of competitive antagonism at the androgen receptor.

While the genotoxic and endocrine-disrupting potential of NDCHA has been established in vitro, several knowledge gaps remain. Future research should focus on:

-

Identifying the specific CYP isozymes responsible for the metabolic activation of NDCHA. This will provide a better understanding of its tissue-specific toxicity and potential for drug-drug interactions.

-

Characterizing the DNA adducts formed by NDCHA. This is crucial for elucidating the precise molecular mechanisms of its mutagenicity and carcinogenicity.

-

In vivo studies to confirm the genotoxic and anti-androgenic effects observed in vitro and to assess the overall toxicological profile of NDCHA in a whole-organism context.

A more complete understanding of the mechanism of action of NDCHA will be essential for accurate risk assessment and for the development of strategies to mitigate potential human exposure.

References

N-Nitrosodicyclohexylamine (NDCHA): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosodicyclohexylamine (NDCHA) is a potent N-nitroso compound that has garnered significant attention within the scientific community due to its carcinogenic potential and its intriguing biological activity as an androgen receptor antagonist. This technical guide provides an in-depth overview of NDCHA, encompassing its chemical and physical properties, synthesis, and toxicological profile. Furthermore, it delves into its mechanism of action as an anti-androgenic agent and outlines the general pathways of nitrosamine-induced carcinogenicity. Detailed experimental protocols for its synthesis and analytical determination are also presented to aid researchers in their investigations.

Introduction

This compound (NDCHA) belongs to the N-nitrosamine class of compounds, which are characterized by a nitroso group bonded to an amine nitrogen.[1] Many N-nitrosamines are recognized as potent carcinogens in various animal species and are suspected human carcinogens.[2] NDCHA can be formed from the reaction of dicyclohexylamine (B1670486), a secondary amine, with a nitrosating agent such as nitrous acid.[3] Dicyclohexylamine is utilized as a corrosion inhibitor, and the potential for NDCHA formation in industrial settings is a significant concern.[3]

Beyond its toxicological relevance, NDCHA has been identified as an anti-androgenic compound.[4] It competitively binds to the androgen receptor (AR), thereby inhibiting the action of endogenous androgens like 5α-dihydrotestosterone (DHT).[4] This dual nature of NDCHA as a potential carcinogen and a modulator of hormonal pathways makes it a subject of interest for toxicologists, endocrinologists, and drug development professionals.

Chemical and Physical Properties

NDCHA is a solid at room temperature and possesses the chemical and physical properties summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N,N-dicyclohexylnitrous amide | [1] |

| Synonyms | Dicyclohexylnitrosamine, N-cyclohexyl-N-nitrosocyclohexanamine | [5] |

| CAS Number | 947-92-2 | [5] |

| Molecular Formula | C₁₂H₂₂N₂O | [1] |

| Molecular Weight | 210.32 g/mol | [1] |

| Appearance | Off-White to Pale Yellow Solid | [5] |

| Solubility | Soluble in organic solvents. | |

| LD50 (Oral, Rat) | >10,000 mg/kg | [6] |

Synthesis of this compound

A common laboratory-scale synthesis of NDCHA involves the nitrosation of dicyclohexylamine.

Experimental Protocol: Synthesis and Purification

Materials:

-

Dicyclohexylamine (36.2 g)

-

Sodium nitrite (B80452) (20.7 g)

-

Concentrated Hydrochloric Acid (18 mL)

-

Water (360 mL)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, a mixture of dicyclohexylamine, concentrated hydrochloric acid, and 300 mL of water is prepared.

-

A solution of sodium nitrite in 60 mL of water is added dropwise to the dicyclohexylamine mixture at room temperature with stirring.

-

Following the addition, the reaction mixture is heated to 95°C for 7 hours.

-

After cooling, the product is extracted from the aqueous phase using diethyl ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate.

-

The ether is removed by evaporation, yielding an oily residue that crystallizes upon standing to give this compound.[7]

Purification: For higher purity, the crude product can be purified by thin-layer chromatography (TLC).[8] The identity and purity of the synthesized NDCHA should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H-NMR, and ¹³C-NMR.[8]

Biological Activity and Mechanism of Action

Anti-Androgenic Activity

NDCHA exhibits anti-androgenic properties by acting as a competitive antagonist of the androgen receptor (AR).[4] In the presence of androgens like DHT, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes such as prostate-specific antigen (PSA).[9] NDCHA competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and subsequent downstream signaling.[4] This leads to a decrease in the expression of androgen-responsive genes.[4]

Carcinogenicity

The carcinogenicity of N-nitrosamines, including presumably NDCHA, is primarily attributed to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[10] This process, known as α-hydroxylation, generates an unstable α-hydroxy-nitrosamine intermediate.[11] This intermediate spontaneously decomposes to form a reactive electrophilic diazonium ion, which can then alkylate cellular macromolecules, most notably DNA.[10] The formation of DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Analytical Methodology

The detection and quantification of NDCHA, particularly at trace levels in various matrices, is crucial for safety assessment. High-Performance Liquid Chromatography (HPLC) coupled with a Thermal Energy Analyzer (TEA) or Mass Spectrometry (MS) are common methods for the analysis of nitrosamines.[3][12]

Experimental Protocol: General Approach for NDCHA Analysis in a Sample Matrix

This protocol outlines a general workflow for the analysis of NDCHA. Method validation for specific matrices is essential.

Toxicology and Safety

NDCHA is classified as a suspected carcinogen.[2] Toxicological data indicates a relatively low acute toxicity with an oral LD50 in rats of >10,000 mg/kg.[6] However, the primary concern with nitrosamines is their chronic toxicity and carcinogenic potential, even at low levels of exposure. Genotoxicity studies have shown that NDCHA can induce micronuclei in isolated human lymphocytes, suggesting it has mutagenic properties.[8]

Safety Precautions: Due to its potential carcinogenicity, NDCHA should be handled with extreme care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn.[13] All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[13]

Conclusion

This compound is a compound of significant interest due to its dual role as a potential carcinogen and an anti-androgenic agent. Understanding its chemical properties, synthesis, and biological mechanisms of action is crucial for assessing its risks and exploring its potential applications in research. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this compound. Further research is warranted to fully elucidate the specific metabolic pathways of NDCHA and to determine its precise carcinogenic risk to humans.

References

- 1. This compound | C12H22N2O | CID 13697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. N-nitrosamine analysis in foods: N-nitrosoamino acids by high-performance liquid chromatography/thermal energy analysis and total N-nitroso compounds by chemical denitrosation/thermal energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. kmpharma.in [kmpharma.in]

- 7. prepchem.com [prepchem.com]

- 8. Genotoxic effects of this compound in isolated human lymphocytes [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distribution of Seven N-Nitrosamines in Food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

N-Nitrosodicyclohexylamine: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodicyclohexylamine (NDCHA) is a nitrosamine (B1359907) compound that has garnered attention in the scientific community for its potential biological activities, including its role as a carcinogenic agent and its anti-androgenic properties. This technical guide provides a comprehensive overview of the chemical and physical properties of NDCHA, along with detailed experimental protocols for its synthesis, analysis, and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of toxicology, endocrinology, and drug development.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 947-92-2 | [1][2][3][4][5] |

| Molecular Weight | 210.32 g/mol | [1][2][6] |

| Molecular Formula | C12H22N2O | [1][2][6] |

| Appearance | Off-White to Pale Yellow Solid | [1] |

| Synonyms | N-cyclohexyl-N-nitrosocyclohexanamine; Dicyclohexylnitrosamine; N,N-Dicyclohexylnitrosamine | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitrosation of dicyclohexylamine (B1670486).

Materials:

-

Dicyclohexylamine

-

Sodium nitrite (B80452) (NaNO2)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

In a suitable reaction vessel, prepare a mixture of 36.2 g of dicyclohexylamine, 18 ml of concentrated HCl, and 300 ml of water.[1]

-

Slowly add a solution of 20.7 g of sodium nitrite in 60 ml of water dropwise to the dicyclohexylamine mixture at room temperature.[1]

-

After the addition is complete, heat the mixture to 95°C for 7 hours.[1]

-

Following the reaction, extract the this compound product by shaking the mixture with diethyl ether.[1]

-

Dry the ether extract over anhydrous sodium sulfate.[1]

-

Evaporate the ether to yield an oily residue that crystallizes upon standing.[1]

Analytical Determination of this compound

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a sensitive and widely used method for the detection and quantification of nitrosamines like NDCHA.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Mass Spectrometer (MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI)

-

C18 reverse-phase HPLC column

General Procedure (Example):

-

Sample Preparation: Dissolve the sample containing this compound in a suitable solvent, such as methanol (B129727) or acetonitrile. Filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient program is used to separate the analyte from other components in the sample matrix.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive ion mode is commonly used for nitrosamines.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion for NDCHA would be [M+H]+ at m/z 211.3. Product ions for MRM would be determined by fragmentation of the precursor ion.

-

-

Quantification: A calibration curve is generated using standards of known this compound concentrations to quantify the amount in the sample.

Genotoxicity Assessment: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a well-established method to assess the genotoxic potential of a compound by detecting the formation of micronuclei in cultured cells. This compound has been shown to induce micronuclei in isolated human lymphocytes.

Cell Line:

-

Isolated human lymphocytes

Procedure:

-

Cell Culture: Culture isolated human lymphocytes in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Expose the lymphocyte cultures to a range of concentrations of this compound (e.g., 15-100 µg/mL) for a defined period. Include both a negative (solvent) control and a positive control (a known mutagen).

-

Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific scoring of micronuclei in cells that have completed one nuclear division.

-

Harvesting and Staining: Harvest the cells by centrifugation, followed by hypotonic treatment and fixation. Drop the fixed cells onto microscope slides and stain with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000 cells) for each treatment group. An increase in the frequency of micronucleated cells compared to the negative control indicates a genotoxic effect.

Anti-Androgenic Activity Assessment

This compound has been demonstrated to exhibit anti-androgenic activity by competitively binding to the androgen receptor (AR) and reducing AR protein levels.

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Prostate cancer cell line expressing the androgen receptor (e.g., LNCaP cells)

-

Radiolabeled androgen (e.g., [3H]-dihydrotestosterone - DHT)

-

Unlabeled DHT (for determining non-specific binding)

-

Test compound (this compound)

-

Cell lysis buffer

-

Scintillation cocktail and counter

Procedure:

-

Cell Lysate Preparation: Prepare a cytosolic extract from LNCaP cells containing the androgen receptor.

-

Binding Reaction: In a series of tubes, incubate the cell lysate with a fixed concentration of [3H]-DHT and increasing concentrations of this compound. Include control tubes with [3H]-DHT only (total binding) and [3H]-DHT with a high concentration of unlabeled DHT (non-specific binding).

-

Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-DHT from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

This technique is used to measure the effect of this compound on the expression level of the androgen receptor protein.

Procedure:

-

Cell Treatment: Treat LNCaP cells with varying concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the androgen receptor.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Analysis: Quantify the band intensity for the androgen receptor and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative change in AR protein expression.

This method is used to assess the effect of this compound on the transcription of the androgen-responsive gene, PSA.

Procedure:

-

Cell Treatment: Treat LNCaP cells with this compound in the presence of an androgen like DHT.

-

RNA Extraction: Extract total RNA from the treated cells.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the PSA gene and a reference gene (e.g., GAPDH).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in PSA mRNA expression in cells treated with this compound compared to control cells.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general androgen receptor signaling pathway and the proposed mechanism of action for this compound as an androgen receptor antagonist.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dose-response studies and 'no-effect-levels' of N-nitroso compounds: some general aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A surface on the androgen receptor that allosterically regulates coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

N-Nitrosodicyclohexylamine: A Comprehensive Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodicyclohexylamine (NDCHA), a member of the N-nitrosamine class of compounds, has been identified as a substance of toxicological concern. This document provides a detailed overview of its known toxicological properties, with a focus on its genotoxic and endocrine-disrupting effects. While comprehensive data for all toxicological endpoints are not available, this guide synthesizes the current scientific understanding from in vitro and limited in vivo studies. The information herein is intended to support further research and risk assessment activities.

N-nitrosamines as a class are recognized for their carcinogenic potential, often requiring metabolic activation to exert their effects.[1][2] For NDCHA specifically, research has highlighted its genotoxic potential and a distinct anti-androgenic mechanism of action. However, there is a notable absence of robust data from sub-chronic, chronic, reproductive, developmental, and carcinogenicity studies. This profile underscores the need for further investigation to fully characterize the risk NDCHA poses to human health.

Acute and Genotoxicity Profile

This compound has demonstrated genotoxic effects in a variety of in vitro assays. These findings indicate its potential to damage DNA and induce mutations, which are key events in carcinogenesis.

Acute Toxicity

Limited data is available on the acute toxicity of NDCHA. An oral LD50 in rats has been reported, suggesting low acute toxicity by ingestion.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 5 g/kg | [3] |

Genotoxicity

Multiple studies have investigated the genotoxic potential of NDCHA in bacterial and mammalian cell systems. The results are summarized below.

Table 2: Genotoxicity of this compound

| Test System | Cell Type | Metabolic Activation | Endpoint | Result | Concentration Range | Reference |

| Ames Test | Salmonella typhimurium TA98, TA100, TA1535 | With S9 mix | Gene Mutation | Negative | Not specified | [4] |

| Ames Test | Salmonella typhimurium TA104 | With Aroclor-1254 induced S9 | Gene Mutation | Inconclusive (microcolony induction) | > 250 µ g/plate | [4] |

| Sister Chromatid Exchange (SCE) Test | V79 Chinese Hamster Cells | Not specified | Chromosomal Damage | Positive | 5 µM - 100 µM | [5] |

| Single Cell Gel Assay (Comet Assay) | V79 Chinese Hamster Cells | Not specified | DNA Strand Breaks | Positive | 5 µM - 100 µM | [5] |

| In Vitro Micronucleus Test | Isolated Human Lymphocytes | Not specified | Chromosomal Damage | Weakly Positive | 15 - 100 µg/mL | [4] |

Experimental Protocols

-

Test System: Isolated human lymphocytes.

-

Compound Preparation: this compound was synthesized and purified to >97% purity, with identity confirmed by GC/MS and NMR.

-

Procedure:

-

Lymphocytes were treated with NDCHA at a dose range of 15-100 µg/mL.

-

The cytokinesis-block method was employed.

-

Micronuclei frequency was analyzed in binucleated cells.

-

-

Metabolic Activation: Arochlor-1254, β-naphthoflavone/phenobarbital, and pyrazole-induced S9 fractions were used in parallel Ames tests, but the micronucleus assay was conducted without exogenous metabolic activation.

Experimental Workflow: In Vitro Micronucleus Assay

Caption: Workflow for the in vitro micronucleus test with human lymphocytes.

Endocrine Disruption: Anti-Androgenic Activity

This compound has been identified as an anti-androgenic compound. Its mechanism of action involves direct interaction with the androgen receptor, thereby inhibiting the effects of androgens like dihydrotestosterone (B1667394) (DHT).

Mechanism of Anti-Androgenic Action

Studies have shown that NDCHA exhibits competitive binding to the androgen receptor (AR) against 5α-dihydrotestosterone. This binding prevents the androgen-AR complex formation and subsequent translocation to the nucleus, which in turn down-regulates the transcription of androgen-responsive genes, such as that for prostate-specific antigen (PSA).[6] Furthermore, exposure to NDCHA has been shown to decrease the protein levels of the androgen receptor itself.[6]

Signaling Pathway: Anti-Androgenic Action of this compound

Caption: Mechanism of anti-androgenic action of this compound.

In Vitro Anti-Androgenic Activity

The anti-androgenic effects of NDCHA have been demonstrated in yeast two-hybrid and reporter gene assays.

Table 3: In Vitro Anti-Androgenic Activity of this compound

| Assay | System | Endpoint | Result | Reference |

| Yeast Two-Hybrid Assay | Yeast expressing human AR and SRC-1 | Inhibition of DHT-induced β-galactosidase activity | Dose-dependent inhibition | [5] |

| AR-EcoScreen Cell Reporter Gene Assay | CHO-K1 cells with human AR and luciferase reporter gene | Inhibition of DHT-induced luciferase activity | Dose-dependent inhibition | [5] |

| Competitive Binding Assay | Not specified | Competitive binding to androgen receptor against DHT | Positive | [6] |

| Western Blot Analysis | LNCaP cells | Androgen receptor protein levels | Decreased | [6] |

| PSA Expression Analysis | LNCaP cells | PSA mRNA levels | Down-regulated | [6] |

Experimental Protocols

-

Principle: This assay assesses the interaction between the androgen receptor (AR) and a coactivator (SRC-1) in the presence of an androgen (DHT) and the test compound (NDCHA). Inhibition of the interaction leads to a decrease in the expression of a reporter gene (β-galactosidase).

-

Procedure:

-

Yeast cells co-transformed with plasmids for the AR ligand-binding domain and the SRC-1 receptor-interacting domain were cultured.

-

Cells were exposed to a fixed concentration of DHT and varying concentrations of NDCHA.

-

β-galactosidase activity was measured to quantify the level of receptor-coactivator interaction.

-

Metabolism and Pharmacokinetics

There is no specific information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, for N-nitrosamines in general, metabolic activation is a critical step for their genotoxic and carcinogenic effects.

This process is typically mediated by cytochrome P450 (CYP) enzymes. The metabolic pathways often involve α-hydroxylation, leading to the formation of unstable intermediates that can generate reactive electrophilic species capable of alkylating DNA.[7][8] The specific CYP isoforms involved can vary depending on the nitrosamine (B1359907) structure.

Other Toxicological Endpoints: Data Gaps

A comprehensive toxicological profile requires data from a range of studies. For this compound, significant data gaps exist for the following endpoints:

-

Sub-chronic and Chronic Toxicity: No studies were identified that evaluated the effects of repeated exposure to NDCHA over sub-chronic (e.g., 90-day) or chronic durations. Therefore, a No-Observed-Adverse-Effect Level (NOAEL) has not been established.

-

Carcinogenicity: There are no robust carcinogenicity bioassays available for NDCHA in the public domain.[9] While many N-nitrosamines are known carcinogens, the carcinogenic potential of NDCHA has not been experimentally determined.

-

Reproductive and Developmental Toxicity: No studies were found that specifically investigated the effects of NDCHA on reproductive function or developmental endpoints.

Conclusion and Future Directions

The available toxicological data for this compound primarily point to its genotoxic and anti-androgenic properties. The positive findings in multiple in vitro genotoxicity assays raise concern for its potential carcinogenicity, a hallmark of many N-nitrosamines. Its ability to act as an androgen receptor antagonist highlights a potential for endocrine disruption.

However, the significant data gaps in other critical areas of toxicology, including long-term toxicity, carcinogenicity, and reproductive/developmental effects, preclude a complete risk assessment. Further research is imperative to address these unknowns. Future studies should prioritize:

-

In vivo genotoxicity studies to confirm the in vitro findings.

-

Sub-chronic toxicity studies in rodents to identify target organs and establish a NOAEL.

-

A comprehensive carcinogenicity bioassay to determine its tumorigenic potential.

-

Reproductive and developmental toxicity studies to assess its impact on these critical endpoints.

-

Pharmacokinetic studies to understand its ADME profile and inform the design and interpretation of toxicological studies.

A thorough understanding of the complete toxicological profile of this compound is essential for informed risk management and regulatory decision-making.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]

- 8. scialliconsulting.com [scialliconsulting.com]

- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Contaminant: A Technical Guide to the Environmental Formation and Fate of N-Nitrosodicyclohexylamine (NDCHA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodicyclohexylamine (NDCHA) is a nitrosamine (B1359907) of emerging concern due to its potential genotoxicity and the widespread industrial use of its precursor, dicyclohexylamine (B1670486) (DCHA). While specific environmental data for NDCHA is scarce, this guide synthesizes available information on its formation, environmental fate, and analytical detection. By examining the properties and environmental behavior of its precursor and drawing parallels with other well-studied nitrosamines, we can construct a probable environmental profile for NDCHA. This document provides a comprehensive overview to inform environmental risk assessments and guide future research.

Introduction to this compound (NDCHA)

This compound (NDCHA) is a semi-volatile organic compound belonging to the N-nitrosamine class, a group of compounds recognized for their carcinogenic potential. The tumorigenic potential of dicyclohexylamine combined with nitrite (B80452) has been linked to the formation of NDCHA[1]. While there is no established acceptable intake (AI) limit for NDCHA from major regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA), its structural similarity to other regulated nitrosamines warrants a thorough understanding of its environmental behavior[2].

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound (NDCHA) | Dicyclohexylamine (DCHA) (Precursor) |

| Chemical Formula | C₁₂H₂₂N₂O | C₁₂H₂₃N |

| Molar Mass | 210.32 g/mol | 181.32 g/mol |

| Appearance | Solid[3] | Colorless to pale yellow liquid |

| Boiling Point | Not available | 256 °C |

| Melting Point | Not available | -0.1 °C |

| Water Solubility | Sparingly soluble (inferred) | 0.8 g/L |

| log Kow (estimated) | 3.8 (estimated)[3] | 4.37 (neutral), 1.26 (protonated) |

| Vapor Pressure | Not available | 0.0442 hPa at 25 °C |

| pKa | Not available | 10.39 |

Environmental Formation of NDCHA

The primary pathway for the formation of NDCHA in the environment is the nitrosation of its precursor, dicyclohexylamine (DCHA). This reaction involves the interaction of DCHA with a nitrosating agent.

Precursor: Dicyclohexylamine (DCHA)

Dicyclohexylamine is a secondary amine with a wide range of industrial applications, making it a potential source for NDCHA formation in various environmental compartments. Its uses include:

-

Rubber Industry: As a vulcanization accelerator and antioxidant.

-

Corrosion Inhibition: In steam pipes, boilers, and metalworking fluids.

-

Chemical Synthesis: As an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.

-

Other Uses: In paints, varnishes, inks, and as a solvent.

The widespread use of DCHA suggests that it may be released into the environment through industrial wastewater discharges, atmospheric emissions, and improper disposal of products containing this chemical.

Formation Pathways

The nitrosation of secondary amines like DCHA is favored under acidic conditions, where nitrite is converted to a more potent nitrosating agent, such as nitrous acid (HNO₂) or dinitrogen trioxide (N₂O₃).

Environmental scenarios where NDCHA formation may occur include:

-

Industrial Wastewater: Effluents from industries using DCHA may contain both the precursor and nitrosating agents, leading to NDCHA formation, particularly if the wastewater is acidic.

-

Soil and Groundwater: In agricultural areas, the use of nitrogen-based fertilizers can lead to elevated nitrite concentrations in soil and groundwater. If DCHA is also present from industrial sources or the degradation of certain agrochemicals, nitrosation can occur, especially in acidic soils.

-

Atmosphere: While DCHA has a relatively short atmospheric half-life, the reaction with nitrogen oxides (NOx) in the presence of moisture could potentially lead to the formation of NDCHA.

Environmental Fate of NDCHA

The environmental fate of NDCHA is governed by a combination of transport and degradation processes. Due to the lack of specific data for NDCHA, its behavior is inferred from data on other nitrosamines and its precursor.

Environmental Transport

-

Soil Mobility: The mobility of organic compounds in soil is often estimated using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While a specific Koc for NDCHA is not available, its estimated log Kow of 3.8 suggests that it would have a moderate affinity for soil organic matter, indicating limited mobility in soil and a tendency to partition to sediments in aquatic systems.

-

Volatility: Based on its structure as a semi-volatile compound, NDCHA may volatilize from water surfaces, although this process is likely to be slow.

Degradation Pathways

3.2.1. Photodegradation

N-nitrosamines are known to undergo photolysis when exposed to ultraviolet (UV) radiation, including sunlight. The primary mechanism involves the cleavage of the N-N bond. The rate of photodegradation is influenced by factors such as water clarity, depth, and the presence of other light-absorbing substances. While specific photodegradation rates for NDCHA are not available, it is expected to be susceptible to this degradation pathway in surface waters.

3.2.2. Biodegradation

Microbial degradation is a significant removal mechanism for many organic pollutants. Studies on other nitrosamines have shown that they can be biodegraded under both aerobic and anaerobic conditions, although the rates can be slow. The biodegradation of N-nitrosamines can proceed via the cleavage of the N-N bond, leading to the formation of the parent amine and nitrite, or through other enzymatic pathways[4][5]. The biodegradability of DCHA is reported to be high, which may suggest that microorganisms capable of degrading the parent amine could potentially metabolize NDCHA as well.

Analytical Methodologies for NDCHA Detection

The detection and quantification of NDCHA in environmental samples at trace levels require sensitive and selective analytical methods. The most common techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Summary of Analytical Techniques for N-Nitrosamine Analysis

| Technique | Sample Preparation | Detection | Advantages | Disadvantages |

| GC-MS/MS | Liquid-liquid extraction, Solid-phase extraction (SPE) | Triple quadrupole MS | High sensitivity and selectivity, well-established methods for volatile nitrosamines | Potential for thermal degradation of some nitrosamines in the injector |

| LC-MS/MS | SPE, direct injection (for cleaner samples) | Triple quadrupole MS | Suitable for a wider range of nitrosamines, including less volatile and thermally labile compounds | Matrix effects can be more pronounced |

Experimental Protocol: GC-MS/MS Analysis of NDCHA in Water

This protocol is a generalized procedure based on common methods for N-nitrosamine analysis. Method validation and optimization are crucial for specific sample matrices.

1. Sample Collection and Preservation:

-

Collect water samples in amber glass bottles to prevent photodegradation.

-

Preserve samples by adjusting the pH to >10 with sodium hydroxide (B78521) and storing at 4°C.

2. Sample Preparation (Solid-Phase Extraction):

-

Condition a solid-phase extraction (SPE) cartridge (e.g., activated carbon or a polymeric sorbent) with an appropriate solvent (e.g., dichloromethane (B109758) followed by methanol (B129727) and then deionized water).

-

Pass a known volume of the water sample (e.g., 500 mL) through the SPE cartridge at a controlled flow rate.

-

Wash the cartridge to remove interferences.

-

Elute the trapped analytes with a suitable solvent (e.g., dichloromethane).

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add an internal standard.

3. GC-MS/MS Instrumental Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

-

Injector Temperature: 250°C

-

Oven Program: Start at 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor and product ions for NDCHA would need to be determined through standard analysis.

-

Data Gaps and Future Research

This guide highlights the significant lack of specific environmental data for this compound. To adequately assess its environmental risk, future research should focus on:

-

Quantitative Formation Studies: Determining the kinetics of NDCHA formation under various environmental conditions (pH, temperature, precursor concentrations) in different matrices (soil, water, industrial effluent).

-

Degradation Rate Determination: Measuring the photodegradation and biodegradation rates of NDCHA to determine its environmental persistence. Identification of its degradation products is also crucial.

-

Environmental Monitoring: Developing and applying validated analytical methods to measure NDCHA concentrations in industrial effluents, surface waters, and soils in areas where DCHA is heavily used.

-

Ecotoxicological Studies: Assessing the toxicity of NDCHA to aquatic and terrestrial organisms to understand its potential ecological impact.

Conclusion

This compound is a potential environmental contaminant of concern due to the widespread use of its precursor, dicyclohexylamine. While direct environmental data is limited, this guide provides a framework for understanding its likely formation, fate, and detection based on established chemical principles and data from related compounds. The potential for NDCHA formation in industrial settings and its likely persistence in certain environmental compartments underscore the need for further research and monitoring to fully evaluate its environmental and human health risks.

References

- 1. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (NDCHA), what do you know about it? - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 3. This compound | C12H22N2O | CID 13697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

N-Nitrosodicyclohexylamine (NDCHA): A Technical Guide to its Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodicyclohexylamine (NDCHA) is a nitrosamine (B1359907) compound that can form from the reaction of dicyclohexylamine, a corrosion inhibitor, with nitrosating agents. Due to the classification of many nitrosamines as probable human carcinogens, understanding the genotoxic and mutagenic potential of NDCHA is of significant importance for human health risk assessment. This technical guide provides a comprehensive overview of the available scientific data on the genotoxicity and mutagenicity of NDCHA, detailing experimental methodologies, summarizing quantitative data, and visualizing key biological and experimental processes.

The available evidence indicates that this compound exhibits genotoxic potential in mammalian cells in vitro, while its mutagenicity in bacterial systems appears to be limited. Specifically, NDCHA has been shown to induce micronuclei, DNA strand breaks, and sister chromatid exchanges in cultured mammalian cells. However, it tested negative in the Ames test using several strains of Salmonella typhimurium. The genotoxicity of NDCHA, like other nitrosamines, is likely dependent on metabolic activation.

Metabolic Activation of N-Nitrosamines

The genotoxic effects of most nitrosamines, including presumably NDCHA, are not exerted by the parent compound itself but by reactive metabolites. The primary pathway for metabolic activation involves cytochrome P450 (CYP) enzymes in the liver.[1][2][3] This process, known as α-hydroxylation, is a critical initial step. The resulting α-hydroxy-nitrosamine is unstable and spontaneously decomposes to form a highly reactive alkyldiazonium ion. This electrophilic species can then react with nucleophilic sites on DNA bases, forming DNA adducts. If these adducts are not repaired, they can lead to mispairing during DNA replication, resulting in mutations and chromosomal damage.[4][5]

Mutagenicity Assessment: Ames Test

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[6] The test utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-deficient medium. Mutagens can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize histidine and form colonies.

NDCHA was evaluated for its mutagenic potential in the Ames test using S. typhimurium strains TA98, TA100, TA1535, and TA104, both in the presence and absence of a metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).[7]

Table 1: Summary of Ames Test Results for this compound

| S. typhimurium Strain | Metabolic Activation (S9) | Result |

| TA98 | - / + | Negative |

| TA100 | - / + | Negative |

| TA1535 | - / + | Negative |

| TA104 | - / + | Inconclusive |

| Microcolony induction was observed at doses higher than 250 µ g/plate with 20% Aroclor-1254 induced S9 at pH 6.5.[7] |

Experimental Protocol: Ames Test (Plate Incorporation Method)

The following provides a generalized protocol for the Ames test as typically performed.

-

Preparation of Tester Strains: Cultures of the S. typhimurium tester strains are grown overnight in a nutrient broth.

-

Metabolic Activation: The S9 fraction, derived from the livers of rats induced with Aroclor-1254, is mixed with a cofactor solution to create the S9 mix.

-

Exposure: The test compound (NDCHA), the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without activation) are combined in a tube.

-

Plating: Molten top agar (B569324) containing a trace amount of histidine is added to the tube, and the mixture is poured onto a minimal glucose agar plate. The trace histidine allows for a few cell divisions, which is necessary for mutations to be fixed.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

References

- 1. Biomarkers for non-small cell lung cancer risk using multi-omics approaches: a nested case-control study - Han - Translational Lung Cancer Research [tlcr.amegroups.org]

- 2. Detection of micronuclei in hepatocytes isolated from young adult rats repeatedly treated with N-nitrosodi-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The single cell gel electrophoresis assay for induced DNA damage (comet assay): measurement of tail length and moment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitrosodicyclohexylamine: A Technical Review of its Potential Carcinogenic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosodicyclohexylamine (NDCHA) is a nitrosamine (B1359907) compound of interest due to the established carcinogenic potential of many molecules in this class. This technical guide provides a comprehensive review of the available scientific data concerning the potential carcinogenic properties of NDCHA. While direct long-term carcinogenicity studies in animal models are not publicly available, this document synthesizes the existing evidence from in vitro genotoxicity assays and discusses the likely metabolic pathways that could contribute to carcinogenic activity. This information is intended to support researchers, toxicologists, and drug development professionals in evaluating the potential risks associated with NDCHA exposure.

Introduction

N-nitroso compounds (NOCs) are a significant class of chemical carcinogens that can induce cancer in a wide variety of animal species[1]. Their carcinogenic activity is primarily linked to their metabolic activation into reactive electrophiles that can alkylate DNA, leading to mutations if not repaired[2][3]. This compound (NDCHA) is a member of this class, and its precursor, dicyclohexylamine (B1670486) nitrite, has been classified as an "experimental equivocal tumorigenic agent" by the National Toxicology Program (NTP), suggesting that its in vivo formation into NDCHA could be of toxicological concern[4][5]. This guide will delve into the available genotoxicity data, detail the experimental methodologies used in these studies, and propose a potential metabolic activation pathway for NDCHA based on established knowledge of nitrosamine toxicology.

In Vitro Genotoxicity Profile of this compound

Several in vitro studies have been conducted to assess the genotoxic potential of NDCHA. The results indicate a weak but detectable genotoxic effect in mammalian cell systems, while bacterial mutagenicity assays have been largely negative or inconclusive.

Summary of Quantitative Genotoxicity Data

The following table summarizes the key quantitative findings from in vitro genotoxicity studies on this compound.

| Assay Type | Test System | Concentration Range | S9 Activation | Results | Reference |

| Micronucleus Test | Isolated Human Lymphocytes | 15 - 100 µg/mL (71.4 - 476.2 µM) | Not specified | Weakly positive; significant increase in micronuclei at non-toxic concentrations in 4 out of 6 experiments. | [4] |

| Sister Chromatid Exchange (SCE) | V79 Chinese Hamster Cells | 5 - 100 µM | Not specified | Positive; significant, dose-dependent induction of SCE. | [6] |

| Single Cell Gel Assay (Comet Assay) | V79 Chinese Hamster Cells | 5 - 100 µM | Not specified | Positive; significant, dose-dependent induction of DNA lesions. | [6] |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium TA98, TA100, TA1535 | Up to and above 250 µ g/plate | With Aroclor-1254, β-naphthoflavone/phenobarbital, and pyrazole-induced S9 | Negative. | [4] |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium TA104 | > 250 µ g/plate (1.2 mmol/plate) | With 20% Aroclor-1254 induced S9 at pH 6.5 | Inconclusive; induction of microcolonies observed. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols for the key genotoxicity assays performed on NDCHA.

Micronucleus Test with Isolated Human Lymphocytes

-

Test Substance Preparation: this compound was synthesized and purified to >97% purity, with its identity confirmed by GC/MS and NMR[4].

-

Cell Culture: Lymphocytes were isolated from the peripheral blood of healthy, non-smoking donors and cultured in RPMI 1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics.

-

Exposure: Cultured lymphocytes were exposed to NDCHA at concentrations ranging from 15 to 100 µg/mL for the entire culture period.

-

Cytokinesis Block: Cytochalasin B was added to the cultures to block cytokinesis, allowing for the accumulation of binucleated cells.

-

Harvest and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides were then stained with Giemsa.

-

Scoring: The frequency of micronuclei was scored in binucleated lymphocytes.

Sister Chromatid Exchange (SCE) and Single Cell Gel Assay (Comet Assay) in V79 Cells

-

Cell Culture: V79 Chinese hamster lung fibroblasts were maintained in standard cell culture medium.

-

Exposure: Cells were treated with NDCHA at concentrations ranging from 5 to 100 µM for a specified period.

-

SCE Assay:

-

Bromodeoxyuridine (BrdU) was added to the cell cultures to be incorporated into the DNA during replication.

-

After two cycles of replication, cells were harvested, and metaphase spreads were prepared.

-

The chromosomes were differentially stained to visualize the sister chromatid exchanges.

-

The number of SCEs per cell was counted.

-

-

Single Cell Gel Assay (Comet Assay):

-

Following treatment, cells were harvested and embedded in agarose (B213101) on microscope slides.

-

The cells were lysed to remove membranes and soluble cell components, leaving behind the nuclear DNA.

-

The slides were subjected to electrophoresis under alkaline conditions, which allows damaged DNA to migrate out of the nucleus, forming a "comet tail."

-

The extent of DNA damage was quantified by measuring the length and intensity of the comet tails.

-

Ames Test (Bacterial Reverse Mutation Assay)

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA104 were used. These strains are designed to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation (S9 Mix): Liver S9 fractions from rats induced with Aroclor-1254, a combination of β-naphthoflavone and phenobarbital, or pyrazole (B372694) were used to provide metabolic activation.

-

Assay Procedure:

-

The tester strain, the test substance (NDCHA), and the S9 mix (if required) were combined in soft agar (B569324).

-

This mixture was poured onto minimal glucose agar plates.

-

The plates were incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) was counted. An increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

-

Potential Carcinogenic Mechanism: Metabolic Activation

The carcinogenicity of most nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes[2]. This process typically involves the α-hydroxylation of one of the alkyl chains attached to the nitroso group. While the specific metabolic pathway for NDCHA has not been elucidated, a putative pathway can be proposed based on its structure and the known mechanisms for other nitrosamines.

The proposed metabolic activation of this compound would involve the enzymatic hydroxylation of one of the cyclohexyl rings at the α-carbon position (the carbon atom adjacent to the nitrogen). This would lead to the formation of an unstable α-hydroxy-N-nitrosodicyclohexylamine intermediate. This intermediate would then be expected to undergo spontaneous decomposition to yield a reactive cyclohexyl-diazonium ion and cyclohexanone. The highly electrophilic diazonium ion is capable of alkylating nucleophilic sites in DNA, forming DNA adducts. If these adducts are not repaired before DNA replication, they can lead to mispairing of bases and result in permanent mutations, which is a critical initiating event in chemical carcinogenesis.

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

The following diagrams illustrate the workflow of the in vitro genotoxicity assays and the postulated metabolic activation pathway of NDCHA.

Caption: Workflow for in vitro genotoxicity assays of NDCHA.

Caption: Postulated metabolic activation pathway for NDCHA.

Discussion and Conclusion

The available evidence suggests that this compound possesses weak genotoxic potential in vitro, particularly in mammalian cell systems where it can induce chromosomal damage and DNA strand breaks[4][6]. The lack of mutagenicity in the Ames test, a bacterial assay, is not uncommon for certain classes of carcinogens and may reflect differences in metabolic activation or DNA repair mechanisms between prokaryotic and eukaryotic cells.

The primary concern for the carcinogenicity of nitrosamines lies in their metabolic activation to DNA-reactive species. Although the specific metabolic fate of NDCHA has not been experimentally determined, the proposed pathway involving α-hydroxylation is a well-established mechanism for many other carcinogenic nitrosamines[2]. The formation of a cyclohexyl-diazonium ion would be a plausible outcome of this metabolic process, leading to the potential for DNA alkylation and subsequent mutations.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. conservancy.umn.edu [conservancy.umn.edu]

N-Nitrosodicyclohexylamine: A Technical Guide on its Discovery and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction